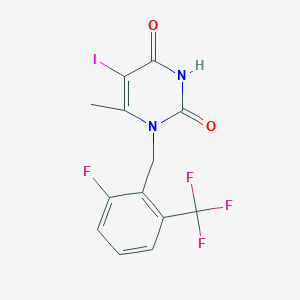

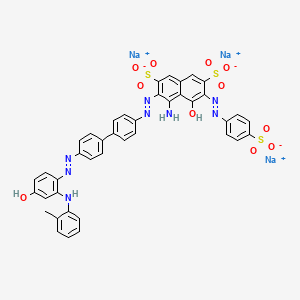

![molecular formula C26H14N4Na4O12S2 B1436740 Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt CAS No. 6232-49-1](/img/structure/B1436740.png)

Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt

Vue d'ensemble

Description

“Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt” is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized in various fields such as organic synthesis, pharmaceuticals, and dye synthesis. It is also known as C.I. Mordant Yellow 26, tetrasodium salt .

Physical And Chemical Properties Analysis

This compound is dark yellow and soluble in water for yellow. It is slightly soluble in Etanol and Cellosolve and Acetone, and insoluble in other organic solvents . In concentrated sulfuric acid, it turns to red light yellow to orange, and after dilution, it turns to light green light yellow . In concentrated nitric acid, it forms a yellow solution .Applications De Recherche Scientifique

Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

- Scientific Field : Organic Chemistry

- Application Summary : Benzoic acid derivatives have been used in the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

- Methods of Application : The synthesis involves the use of urea–benzoic acid functionalized magnetic nanoparticles. The resulting structure, namely Fe3O4@SiO2@(CH2)3–urea benzoic acid, was applied as a heterogeneous dual acidic and hydrogen bonding catalyst for the synthesis .

- Results : The desired products were obtained with relatively good yields. The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

Raman Spectroscopic Studies

- Scientific Field : Materials Science

- Application Summary : Benzoic acid derivatives have been studied using Raman spectroscopic studies at ambient conditions and slightly elevated pressures .

- Methods of Application : The study involved comparing the Raman spectra of two of the ortho-substituted benzoic acid derivatives, namely salicylic acid (1, 2-hydroxybenzoic acid) and o-phthalic acid (1, 2-carboxybenzoic acid) .

- Results : The results of the high pressure Raman spectroscopic work on o-phthalic acid up to about 1 GPa were presented and compared with those of benzoic acid and salicylic acid .

Purification - Recrystallization of Benzoic acid

- Scientific Field : Organic Chemistry

- Application Summary : Benzoic acid is often used in the purification of organic compounds that are solids at room temperature .

- Methods of Application : The process involves the use of a hot solvent to dissociate the impure sample. The solubility of the compound in the solvent is important. The compound, which is less soluble, will crystallize first .

- Results : The crystallization process helps in the purification because as the crystals form, they select the correct molecules, which fit into the crystal lattice and ignore the wrong molecules .

Use in Dyes and Related Substances

- Scientific Field : Chemical Engineering

- Application Summary : Certain benzidine-based dyes and related substances, including some benzoic acid derivatives, have been used in textiles and leather .

- Methods of Application : These substances are mainly used to prepare coloring agents and chemicals that become a part of other materials .

- Results : Most of these substances have been phased out of use internationally. One direct dye, Direct Blue 14, is currently used in Canada in solutions for eye surgery .

Food Preservation

- Scientific Field : Food Science

- Application Summary : Benzoic acid is a fungistatic compound that is widely used as a food preservative .

- Methods of Application : It is added to food products to inhibit the growth of fungi and bacteria, thereby extending the shelf life of the food .

- Results : The use of benzoic acid as a food preservative has been effective in preventing spoilage and extending the shelf life of many food products .

Pharmaceutical Applications

- Scientific Field : Pharmaceutical Science

- Application Summary : Some benzoic acid derivatives have active bacteriostatic and fragrant properties, and they are used in the pharmaceutical and perfume industry .

- Methods of Application : These molecules are biologically active and often used as building blocks for drugs or other biologically active molecules, with applications ranging from antibacterial substances to UV protective agents .

- Results : Derivatives of p‐aminobenzoic acid (PABA) have many interesting pharmacological and biological properties, such as AChEIs in the palliative treatment of AD, antimicrobial activity against Gram-positive bacteria, and inhibitory properties against novel antibacterial, antifungal, and antiviral targets .

Propriétés

IUPAC Name |

tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNXOXCTOLGHIJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N4Na4O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064151 | |

| Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |

CAS RN |

6232-49-1 | |

| Record name | Benzoic acid, 3,3'-((2,2'-disulfo(1,1'-biphenyl)-4,4'-diyl)bis(2,1-diazenediyl))bis(6-hydroxy-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[6-hydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5,5'-[(2,2'-disulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)

![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)

![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)

![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)

![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)

![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)